

Physical and chemical properties of 2,2-Bis(4-methylphenyl)hexafluoropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis(4-methylphenyl)hexafluoropropane
Cat. No.:	B089652

[Get Quote](#)

An In-depth Technical Guide to 2,2-Bis(4-methylphenyl)hexafluoropropane

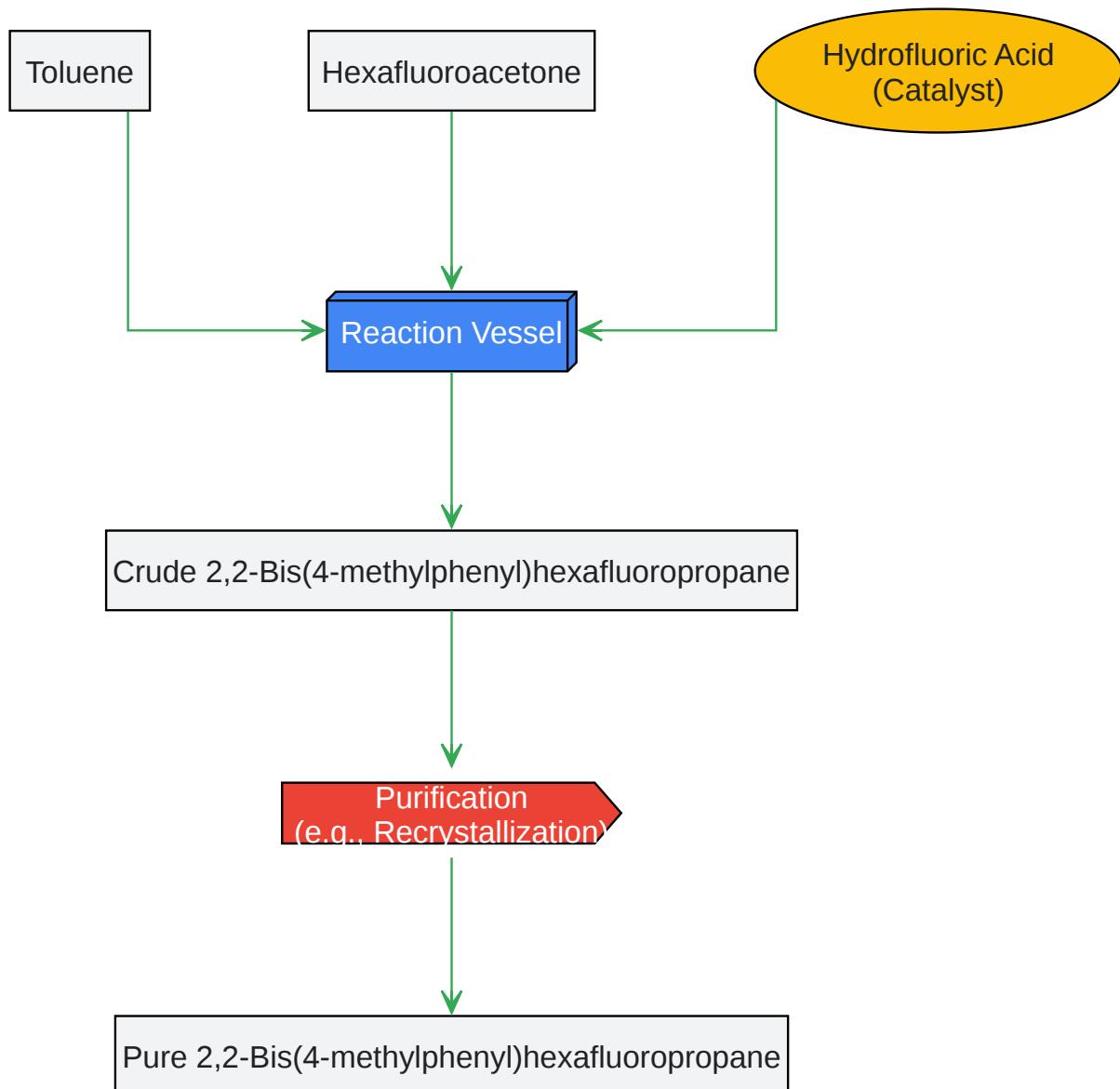
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-methylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)ditoluene, is a fluorinated aromatic compound. Its structure, featuring two p-tolyl groups attached to a hexafluoroisopropylidene core, imparts unique properties such as thermal stability and chemical resistance. While primarily utilized in the field of materials science as a monomer for specialty polymers, its fluorinated nature suggests potential, yet largely unexplored, applications in medicinal chemistry. The incorporation of fluorine into molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^{[1][2][3][4][5]} This guide provides a comprehensive overview of the known physical and chemical properties of **2,2-Bis(4-methylphenyl)hexafluoropropane**, available synthesis methodologies, and a discussion of its potential relevance in drug development contexts.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,2-Bis(4-methylphenyl)hexafluoropropane** is presented below. It is important to note that some of the available data is based on estimations and should be considered with appropriate caution.


Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₄ F ₆	[6]
Molecular Weight	332.29 g/mol	[5]
CAS Number	1095-77-8	[5][6]
Appearance	White to light yellow powder/crystal	[3][5]
Melting Point	82.0 - 85.0 °C	[3][5]
Boiling Point	117 °C at 2 mmHg	-
Density (estimate)	~1.3 g/cm ³	[7]
Solubility	Soluble in benzene and toluene. Insoluble in water.	[8]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,2-Bis(4-methylphenyl)hexafluoropropane** involves the reaction of toluene with hexafluoroacetone in the presence of a strong acid catalyst, typically hydrofluoric acid.[9] While a detailed, step-by-step protocol for this specific synthesis is not readily available in public literature, a general procedure can be inferred from related patent literature.

A patent for a related process, the preparation of 2,2-diphenylhexafluoropropane, describes the use of 2,2-bis-(4-methylphenyl)-hexafluoropropane as a starting material and references its synthesis.[9]

General Synthetic Workflow:

[Click to download full resolution via product page](#)

General synthesis workflow for **2,2-Bis(4-methylphenyl)hexafluoropropane**.

A more detailed experimental protocol is available for a subsequent reaction involving the oxidation of 2,2-bis-(4-methylphenyl)-hexafluoropropane to 2,2-bis-(4-carboxyphenyl)-hexafluoropropane, which is provided here for context and as an example of handling this class of compounds.

Experimental Protocol: Oxidation of 2,2-bis-(4-methylphenyl)-hexafluoropropane[9]

- Materials:

- 2,2-bis-(4-methylphenyl)hexafluoropropane (664 g, 2 mol)
- Glacial acetic acid (6000 g)
- Chromium trioxide (1500 g, 15 mol)
- Water

- Procedure:

- The 2,2-bis-(4-methylphenyl)hexafluoropropane was mixed with glacial acetic acid at 80 °C.
- Chromium trioxide was added in portions.
- The mixture was stirred at 80-90 °C overnight and then refluxed for an additional 2 hours.
- The majority of the glacial acetic acid was removed in vacuo.
- Approximately 3 L of water was added, and the solution was subjected to steam distillation to remove all acetic acid.
- After cooling, the reaction mixture was filtered, and the filter cake was washed with water to yield 2,2-bis-(4-carboxyphenyl)-hexafluoropropane.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for **2,2-Bis(4-methylphenyl)hexafluoropropane** are not readily available in the public domain. However, characteristic chemical shifts and spectral features can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

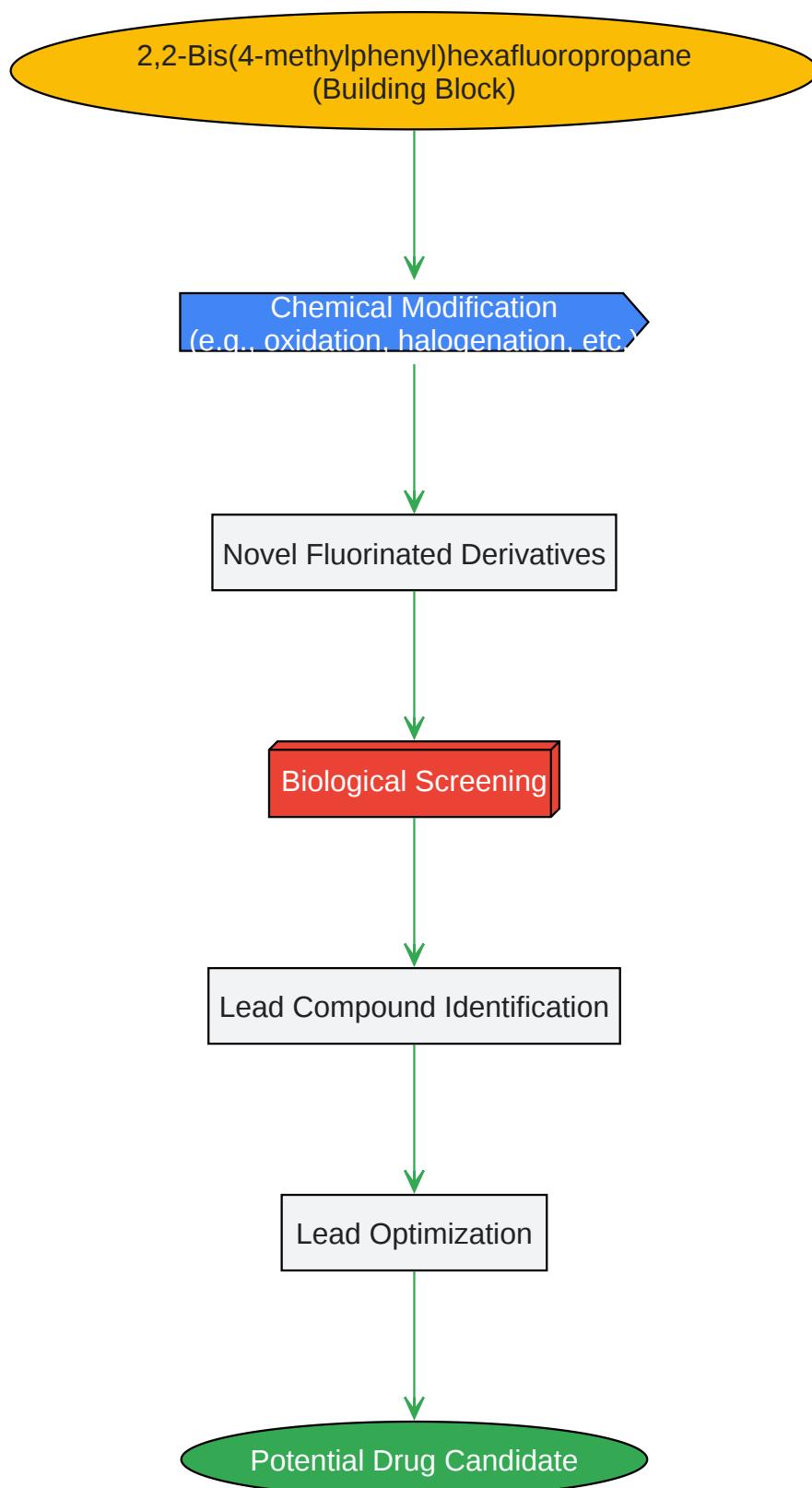
- ^1H NMR:
 - A singlet for the methyl protons ($\text{Ar}-\text{CH}_3$) is expected in the range of 2.2-2.5 ppm.
 - A pair of doublets in the aromatic region (7.0-7.5 ppm) corresponding to the AA'BB' spin system of the p-substituted benzene rings.
- ^{13}C NMR:
 - A signal for the methyl carbons ($\text{Ar}-\text{CH}_3$) around 20-25 ppm.
 - Several signals in the aromatic region (120-150 ppm), including quaternary carbons.
 - A characteristic septet for the central carbon of the hexafluoroisopropylidene group, split by the six fluorine atoms.
 - A quartet for the trifluoromethyl carbons ($-\text{CF}_3$).
- ^{19}F NMR:
 - A single resonance is expected for the six equivalent fluorine atoms of the $-\text{C}(\text{CF}_3)_2$ group, likely in the range of -60 to -80 ppm (relative to CFCl_3).[10][11][12]

Infrared (IR) Spectroscopy (Predicted)

- C-H stretching: Aromatic C-H stretches are expected just above 3000 cm^{-1} , and aliphatic C-H stretches from the methyl groups just below 3000 cm^{-1} .
- C=C stretching: Aromatic ring vibrations will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F stretching: Strong absorbance bands are expected in the $1100\text{-}1300\text{ cm}^{-1}$ region, characteristic of C-F bonds.

Mass Spectrometry (MS) (Predicted)

- The molecular ion peak (M^+) would be observed at $\text{m/z} = 332$.


- Fragmentation patterns would likely involve the loss of a methyl group (M-15) and a trifluoromethyl group (M-69).

Applications and Relevance to Drug Development

Currently, the primary application of **2,2-Bis(4-methylphenyl)hexafluoropropane** is in materials science, particularly as a monomer for the synthesis of high-performance polymers such as polyimides and polycarbonates.^[1] The incorporation of the hexafluoroisopropylidene group enhances the thermal stability, solubility, and optical properties of these polymers.

While there is no direct evidence of **2,2-Bis(4-methylphenyl)hexafluoropropane** being used as a therapeutic agent itself, its structural motifs are of interest to drug development professionals. The strategic use of fluorinated building blocks is a common practice in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.^{[1][2][3][4][5]}

Potential Logical Relationships in Drug Discovery:

[Click to download full resolution via product page](#)

Potential workflow for utilizing the compound in drug discovery.

The biocompatibility of polyimides, for which this compound can be a precursor, has been a subject of research, suggesting that materials derived from it could have applications in medical devices and drug delivery systems.[7][13][14][15]

Conclusion

2,2-Bis(4-methylphenyl)hexafluoropropane is a fluorinated aromatic compound with well-established applications in materials science. While its direct role in drug development is not documented, its structural features make it an interesting starting point for the synthesis of novel fluorinated molecules for biological screening. Further research is needed to fully explore its potential in medicinal chemistry, including the development of detailed synthesis and purification protocols, comprehensive spectral characterization, and evaluation of its biological activity and that of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. prepchem.com [prepchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. rsc.org [rsc.org]

- 12. 19F [nmr.chem.ucsb.edu]
- 13. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2,2-Bis(4-methylphenyl)hexafluoropropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089652#physical-and-chemical-properties-of-2-2-bis-4-methylphenyl-hexafluoropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com